Product packaging for Circumdatin A(Cat. No.:CAS No. 223130-52-7)

Circumdatin A

Cat. No.: B3025711
CAS No.: 223130-52-7
M. Wt: 393.4 g/mol
InChI Key: YWIHZIZWXOCIAO-KRWDZBQOSA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the discovery, isolation, structure elucidation, and study of chemical compounds derived from natural sources. These compounds, known as natural products, are a significant source of novel chemical diversity and have historically been a cornerstone in the development of new therapeutic agents. Fungi, in particular, are prolific producers of a vast array of secondary metabolites with diverse biological activities.

Circumdatin A emerges from this rich chemical landscape as a secondary metabolite produced by certain fungi. Its study is a clear example of how natural product research contributes to the understanding of microbial chemical potential. The investigation into compounds like this compound is driven by the quest for new molecular architectures that may exhibit useful biological properties. The exploration of fungal metabolites continues to be a vibrant area of research, with the potential to uncover novel compounds with unique chemical features and biological functions.

Overview of Benzodiazepine (B76468) Alkaloids from Fungi

This compound belongs to the class of benzodiazepine alkaloids, a group of natural products characterized by the presence of a benzodiazepine ring system. nih.gov While synthetic benzodiazepines are widely known for their pharmacological applications, their natural counterparts from fungi represent a structurally diverse and intriguing class of compounds.

Fungal benzodiazepine alkaloids are biosynthesized by various species of fungi, most notably from the genus Aspergillus. nih.govresearchgate.net These compounds are often quinazolino-benzodiazepine alkaloids, featuring a benzodiazepine ring fused to a quinazolinone scaffold. nih.gov The structural diversity within this class arises from different amino acid precursors and various enzymatic modifications during their biosynthesis. nih.gov The discovery and characterization of these fungal alkaloids, including this compound and its congeners, have expanded the known chemical space of natural products and provided new avenues for biological and pharmacological investigation. nih.govacs.orgfrontiersin.org

Chemical and Physical Properties

The unique chemical structure and properties of this compound are fundamental to its identity and potential biological role.

Chemical Structure

The chemical structure of this compound was initially elucidated through spectroscopic analysis. acs.org However, a later study involving X-ray crystallography led to a revision of the originally proposed structure. researchgate.net The corrected structure revealed a complex heterocyclic system.

IUPAC Name (11aS)-2,3-Dihydro-7-methoxy-1H-pyrrolo[2,1-c] acs.orgfrontiersin.orgbenzodiazepine-5,11(10H,11aH)-dione
Molecular Formula C₁₄H₁₄N₂O₃
Molecular Weight 258.27 g/mol
CAS Number 210890-76-9

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Data of this compound

Position ¹³C NMR (δc) ¹H NMR (δH, mult., J in Hz)
145.83.65 (m), 3.90 (m)
224.32.15 (m), 2.55 (m)
329.32.00 (m), 2.30 (m)
3a65.14.35 (t, 8.0)
5165.9-
6a120.3-
7161.8-
898.86.40 (d, 2.5)
9131.97.95 (d, 8.8)
10108.96.65 (dd, 8.8, 2.5)
11a139.6-
12a164.2-
OMe55.73.85 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Biological and Pharmacological Profile

The biological activities of this compound and its related compounds have been a subject of scientific inquiry.

Biological Activities

Initial studies on this compound investigated its potential cytotoxic effects. However, it was found that neither this compound nor Circumdatin B exhibited cytotoxicity against A549 lung cancer cells. researchgate.net Furthermore, Circumdatin B was also found to be inactive in the National Cancer Institute's 60 cancer cell line panel. researchgate.net

While direct and potent bioactivity for this compound remains to be conclusively demonstrated in a broad range of assays, the broader family of circumdatin alkaloids has shown various biological effects. For example, other members of the circumdatin family have exhibited inhibitory activity against the mitochondrial respiratory chain and acetylcholinesterase, as well as neuroprotective effects. nih.govfrontiersin.org These findings suggest that while this compound itself may have a limited spectrum of activity in the assays conducted so far, the core circumdatin scaffold is of biological interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O5 B3025711 Circumdatin A CAS No. 223130-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-10,18-dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-27-12-5-6-16-14(10-12)20(25)23-8-3-4-17(23)18-22-19-15(21(26)24(16)18)11-13(28-2)7-9-29-19/h5-7,9-11,17H,3-4,8H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIHZIZWXOCIAO-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)C5CCCN5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=C(C=CO4)OC)[C@@H]5CCCN5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017582
Record name Asperloxine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223130-52-7
Record name Asperloxine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Investigations of Circumdatin a and Analogues

Identification of Primary Precursors and Building Blocks

The biosynthesis of the circumdatin scaffold is initiated from a select group of primary metabolites. Through heterologous expression and precursor feeding experiments, researchers have identified the core components that are incorporated into the final structure. The key building blocks include anthranilic acid and the amino acid proline. acs.orgnih.gov

Anthranilic Acid: This aromatic amino acid is a cornerstone of the circumdatin structure. Isotopic labeling and gene cluster analysis have confirmed that two units of anthranilate are incorporated to form the quinazolinone and benzodiazepine (B76468) ring systems characteristic of this alkaloid class. acs.orgnih.gov A unique feature of circumdatin biosynthesis is the pre-assembly modification of anthranilate to 5-methoxyanthranilate (5-MA), which serves as a direct substrate for the enzymatic assembly line. nih.govfigshare.com This pre-NRPS tailoring is a significant mechanism for generating structural diversity. acs.org

Amino Acid Incorporation: The structural diversity among quinazolino-benzodiazepine alkaloids often arises from the incorporation of different amino acids. researchgate.net For the circumdatin family, proline is the specific "partner amino acid" that is condensed with the two anthranilate-derived units. nih.gov This contrasts with related compounds like asperlicins, which incorporate tryptophan, and benzomalvins, which utilize N-methyl phenylalanine. researchgate.net

L-Phenylalanine: While L-Phenylalanine is a crucial precursor for a wide array of fungal secondary metabolites, including other alkaloids, current biosynthetic evidence does not support its role as a direct primary building block for the core pyrrolo researchgate.netresearchgate.netbenzodiazepine scaffold of Circumdatin A. nih.govfrontiersin.orgresearchgate.net The biosynthesis of the core structure is established to proceed from anthranilic acid and proline. nih.gov

Malonic Acid: Malonic acid is a common precursor in the biosynthesis of polyketides. researchgate.net However, investigations into this compound biosynthesis have pointed exclusively to a non-ribosomal peptide pathway for the assembly of its core structure. There is no evidence from gene cluster analysis or feeding studies to suggest the involvement of malonic acid or the polyketide synthase (PKS) machinery that utilizes it. nih.govnih.gov

Table 1: Primary Precursors in this compound Biosynthesis

Precursor Role in this compound Structure Evidence
Anthranilic Acid Forms the quinazolinone and benzodiazepine rings Gene cluster analysis, Precursor feeding experiments acs.orgnih.gov
Proline Forms the pyrrolidine (B122466) ring fused to the benzodiazepine Gene cluster analysis, Comparison with related alkaloids nih.govresearchgate.net
L-Phenylalanine Not a direct precursor for the core scaffold Biosynthetic pathway elucidation points to anthranilate/proline nih.govnih.gov
Malonic Acid Not a precursor Pathway is NRPS-based, not PKS-based researchgate.netnih.gov

Enzymatic Pathways Involved in Circumdatin Biosynthesis

The assembly of the circumdatin molecule is a highly regulated process catalyzed by large, multifunctional enzymes. The central players in this pathway are Non-Ribosomal Peptide Synthetases (NRPS).

The biosynthesis of circumdatins is a classic example of a pathway mediated by Non-Ribosomal Peptide Synthetases (NRPS). researchgate.net These enzymatic mega-complexes are responsible for the stepwise condensation of the precursor molecules. The biosynthetic gene cluster for circumdatins, designated the apbe cluster, was identified in Aspergillus petrakii. acs.orgnih.gov This cluster contains two essential NRPS genes, apbeA and apbeB. acs.org

These enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific building block.

ApbeA: This NRPS consists of two modules. acs.org

ApbeB: This NRPS contains a single module. acs.org

The adenylation (A) domains within these modules are critical for substrate specificity. The A-domains of ApbeA and ApbeB have been shown to recognize and activate both anthranilate and its modified form, 5-methoxyanthranilate (5-MA). acs.orgnih.gov This substrate promiscuity is a key factor in the biosynthesis of various circumdatin analogues. acs.org The NRPS machinery sequentially links the two anthranilate-derived units with one proline residue to assemble the foundational quinazolino-benzodiazepine structure. nih.gov

While fungi utilize Polyketide Synthetases (PKS) to produce a vast array of secondary metabolites, the biosynthetic pathway for the core circumdatin scaffold does not involve PKS machinery. nih.gov The identification and functional characterization of the apbe gene cluster have demonstrated that the circumdatin backbone is assembled entirely by the NRPS enzymes ApbeA and ApbeB from amino acid precursors. acs.orgnih.gov Hybrid PKS-NRPS pathways are known in fungi, but the apbe cluster lacks the characteristic domains associated with polyketide synthesis. researchgate.net

Post-Synthetic Modifications and Structural Diversification Mechanisms

The structural diversity of the circumdatin family is not solely dependent on the initial precursors but is significantly enhanced by enzymatic modifications that occur both before and after the assembly of the core scaffold by the NRPS.

A key finding in circumdatin biosynthesis was the discovery of a pre-NRPS tailoring pathway. acs.orgresearchgate.net In this unprecedented mechanism for fungal alkaloids, the precursor anthranilate is modified before its incorporation by the NRPS assembly line. acs.org

Hydroxylation: The enzyme ApbeE , a flavin-dependent monooxygenase, first hydroxylates anthranilate to produce 5-hydroxyanthranilate. acs.orgresearchgate.net

Methylation: Subsequently, the enzyme ApbeC , a methyltransferase, adds a methyl group to yield 5-methoxyanthranilate (5-MA). acs.orgresearchgate.net

This 5-MA is then activated and incorporated by the NRPS machinery alongside unmodified anthranilate, leading to hybrid structures. acs.org

Following the assembly of the core structure by the NRPS, further enzymatic modifications create additional complexity. A critical post-synthetic modification is the formation of the oxepin (B1234782) ring that characterizes this compound. acs.org

Oxepin Ring Formation: The enzyme ApbeD , a P450 monooxygenase, catalyzes the formation of this oxepin ring on the circumdatin scaffold. For instance, ApbeD converts Circumdatin J into this compound through this oxidative cyclization. acs.org This post-NRPS tailoring step is a crucial diversification mechanism within the circumdatin family.

Table 2: Key Enzymes in Circumdatin Biosynthesis and Modification

Enzyme Gene Type Function Stage
ApbeA apbeA NRPS Activates and incorporates anthranilate/5-MA and proline Synthesis
ApbeB apbeB NRPS Activates and incorporates anthranilate/5-MA Synthesis
ApbeC apbeC Methyltransferase Converts 5-hydroxyanthranilate to 5-methoxyanthranilate (5-MA) Pre-NRPS Modification
ApbeD apbeD P450 Monooxygenase Catalyzes oxepin ring formation Post-NRPS Modification
ApbeE apbeE Flavin-dependent Monooxygenase Hydroxylates anthranilate Pre-NRPS Modification

Comparative Biosynthetic Analyses with Related Alkaloid Classes

The biosynthesis of circumdatins shares fundamental similarities with other fungal quinazolino-benzodiazepine alkaloids but also possesses unique features. acs.orgresearchgate.net Comparative analysis provides insight into how structural diversity is generated across these related families.

Common Scaffold Assembly: Like circumdatins, related alkaloids such as the asperlicins and benzomalvins are assembled by NRPS pathways. acs.org They all utilize two molecules of anthranilic acid to construct the characteristic quinazolino-benzodiazepine core.

Divergence via Partner Amino Acid: The primary point of divergence lies in the third precursor, the "partner amino acid." While circumdatins incorporate proline, the asperlicin (B1663381) pathway uses tryptophan, and the benzomalvin pathway uses N-methyl phenylalanine. researchgate.net This substitution of a single building block is a major source of the structural and, consequently, biological diversity among these alkaloid classes.

Unique Precursor Tailoring: The pre-NRPS modification of anthranilate to 5-methoxyanthranilate is a distinctive feature of the circumdatin pathway. acs.org This strategy of generating a noncanonical building block prior to NRPS assembly has not been reported for other related fungal alkaloids and represents a novel biosynthetic strategy for creating chemical diversity. acs.org

By comparing these pathways, it becomes clear that fungi employ a combinatorial approach, mixing and matching different amino acid precursors and applying unique tailoring enzymes to a common NRPS-based assembly logic to generate a wide array of complex and bioactive molecules. researchgate.netnih.gov

Pharmacological Characterization and Molecular Target Identification of Circumdatin a Derivatives

Inhibition of Mammalian Mitochondrial Respiration Components (e.g., NADH Oxidase)

Several circumdatin derivatives have demonstrated the capacity to interfere with mammalian mitochondrial respiration. Specifically, Circumdatin H and Circumdatin E have been identified as inhibitors of NADH oxidase activity, a key component of the electron transport chain. Circumdatin H exhibits an IC50 value of 1.5 μM, while Circumdatin E shows an IC50 of 2.5 μM in inhibiting this enzymatic complex nih.govebi.ac.ukthieme-connect.com. Another related compound, identified as (80) in one study, also demonstrates significant NADH oxidase inhibition with an IC50 of approximately 1.5 μM nih.gov. These findings suggest that these compounds may disrupt cellular energy production by targeting mitochondrial respiration.

Table 1: NADH Oxidase Inhibition by Circumdatin Derivatives

CompoundIC50 (μM)Reference
Circumdatin H1.5 nih.govebi.ac.ukthieme-connect.com
Circumdatin E2.5 nih.govebi.ac.ukthieme-connect.com
Compound (80)~1.5 nih.gov

Neuropharmacological Activities and Underlying Mechanisms

Circumdatin derivatives have shown promising neuropharmacological activities, particularly in modulating neuroinflammatory responses and exhibiting acetylcholinesterase inhibitory effects.

Modulation of Neuroinflammatory Responses (e.g., LPS-induced Microglial Activation)

Circumdatin D has demonstrated significant anti-inflammatory effects in models of neuroinflammation. It effectively suppresses lipopolysaccharide (LPS)-induced pro-inflammatory responses in microglial cells, including BV-2 and primary microglia frontiersin.orgnih.govresearchgate.netnih.gov. This suppression is characterized by a reduction in nitric oxide (NO) production, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression frontiersin.orgnih.govresearchgate.netnih.govbjmu.edu.cn. Furthermore, 2-Hydroxycircumdatin C (2-HCC) has also been shown to down-regulate LPS-induced overproduction of TNF-α and IL-1β in similar cellular models bjmu.edu.cn. These activities contribute to the neuroprotective potential of these compounds, as they mitigate neurotoxicity associated with activated microglia frontiersin.orgnih.govresearchgate.netnih.gov.

Interaction with Toll-like Receptor 4 (TLR4)-Mediated Signaling Pathways (e.g., NF-κB, MAPKs, JAK/STAT)

The anti-inflammatory mechanisms of Circumdatin D and 2-Hydroxycircumdatin C are linked to their modulation of key signaling pathways. Circumdatin D has been shown to negatively regulate Toll-like receptor 4 (TLR4)-mediated pathways, including NF-κB, MAPKs, and JAK/STAT, thereby reducing the production of pro-inflammatory factors frontiersin.orgnih.govbjmu.edu.cn. Specifically, it inhibits LPS-induced phosphorylation of JAK2 and the nuclear translocation of STAT3 frontiersin.orgnih.gov. Similarly, 2-HCC attenuates LPS-induced activation of the JAK2/STAT3 pathway and inhibits the TLR4-NF-κB/MAPK pathway bjmu.edu.cn. These actions collectively contribute to the observed anti-inflammatory and neuroprotective effects.

Acetylcholinesterase (AChE) Inhibitory Activity

Circumdatin D exhibits potent acetylcholinesterase (AChE) inhibitory activity, with an IC50 value of 2.4 μM observed in BV-2 cells frontiersin.orgnih.govresearchgate.netnih.gov. This inhibitory effect is considered significant for potential therapeutic applications in conditions like Alzheimer's disease, where enhancing cholinergic transmission is a key strategy . Other circumdatins have also demonstrated moderate AChE inhibitory activity, with IC50 values ranging between 2.4 and 98.1 μM frontiersin.orgnih.gov.

Table 2: Neuroinflammatory and AChE Inhibitory Activities of Circumdatin Derivatives

CompoundLPS-induced NO Production InhibitionTLR4 Pathway ModulationAChE Inhibition (IC50, μM)Reference
Circumdatin DPotentYes (NF-κB, MAPKs, JAK/STAT)2.4 frontiersin.orgnih.govresearchgate.netnih.gov
2-HCCPotentYes (NF-κB, MAPKs, JAK/STAT)Not specified bjmu.edu.cn
Other CircumdatinsNot specifiedNot specified2.4–98.1 frontiersin.orgnih.gov

Cytotoxic Effects on Cancer Cell Lines: Mechanistic Insights (e.g., Glioblastoma, Rhabdomyoma, Liver Cancer Cell Lines)

Certain circumdatin derivatives, particularly the ochrazepines (conjugates of 2-hydroxycircumdatin C and aspyrone), have displayed cytotoxic activity against various human cancer cell lines, including those derived from glioblastoma, rhabdomyoma, and liver cancer. Ochrazepine A demonstrated broad-spectrum cytotoxicity against 10 cancer cell lines, with IC50 values ranging from 3.10 to 11.32 μM nih.govmdpi.comnih.gov. Ochrazepines B and D selectively inhibited U251 (human glioblastoma) cells, while Ochrazepine C was active against A673 (human rhabdomyoma), U87 (human glioblastoma), and Hep3B (human liver cancer) cell lines, exhibiting IC50 values between 2.5 and 11.3 μM nih.govmdpi.comnih.govrsc.orgscispace.com. The conjugation of 2-hydroxycircumdatin C with aspyrone (B94758) appeared to enhance the cytotoxic effects on glioblastoma cell lines U87 and U251 mdpi.com. Notably, these compounds exhibited low cytotoxicity against normal human cells, suggesting a degree of selectivity mdpi.com.

Antioxidant Potential and Free Radical Scavenging

Research has indicated that certain derivatives of circumdatins exhibit notable antioxidant properties. One study highlighted that a specific circumdatin derivative, identified as compound (90), demonstrated significant DPPH radical-scavenging activity. This activity was found to be more potent than that of butylated hydroxytoluene, a commonly used antioxidant, with an IC50 value of 9.9 mm nih.gov. Additionally, circumdatin–aspyrone conjugates have been reported to possess antioxidant activity that surpasses that of L-ascorbic acid scispace.com. While these findings point towards the potential of circumdatin derivatives as antioxidants, further detailed quantitative analysis across various assays for Circumdatin A itself and a broader range of its derivatives is ongoing. The evaluation of antioxidant potential often involves methods such as the DPPH assay, CUPRAC test, and phosphomolybdenum assay, which assess the ability of compounds to scavenge free radicals and reduce oxidative stress researchgate.netmdpi.com.

Other Investigated Biological Activities (e.g., UV-A Protection, Insecticidal Potential)

This compound and its related compounds have been investigated for several other significant biological activities, most notably their UV-A protecting capabilities and insecticidal potential.

UV-A Protection: Several circumdatin derivatives have demonstrated potent UV-A screening activity, suggesting their potential application in sun protection formulations. This compound itself was found to exhibit UV-A protection with an ED50 value of 82.0 μM, which was more effective than the common sunscreen agent oxybenzone (B1678072) (ED50 350 μM) fao.org. Other related benzodiazepine (B76468) alkaloids, including circumdatins C, G, and I, isolated from marine-derived fungi, also showed high UV-A screening activity, with ED50 values ranging from 98 μM to 105 μM, indicating superior efficacy compared to oxybenzone nih.govmdpi.comnih.gov. Clavatol, an acetophenone (B1666503) derivative isolated alongside this compound, also displayed UV-A protection with an ED50 of 227.0 μM fao.org.

Structure Activity Relationship Sar Studies on Circumdatin a Analogues

Correlating Specific Structural Modifications with Biological Potency and Selectivity

SAR studies aim to elucidate how specific alterations in a molecule's chemical architecture impact its interaction with biological targets, thereby affecting its potency and selectivity. For Circumdatin A analogues, various modifications have been explored to enhance or alter their bioactivity.

This compound itself has been reported to exhibit mild radical scavenging activity against the DPPH radical, with an IC50 value of 32 μM researchgate.net. This finding provides a baseline for evaluating the impact of structural modifications.

In studies focusing on related STAT3 inhibitors, significant SAR insights have been gained. For instance, modifications to the linker region of these compounds have demonstrated a clear impact on potency. Replacing phenyl or cyclohexylbenzene (B7769038) moieties with heterocyclic components generally led to a decrease in potency acs.org. Similarly, altering the aromatic ring substitution, such as reducing the number of fluorine atoms or substituting a pentafluorophenyl group with trifluoromethylphenyl or pyridyl groups, resulted in a significant suppression of activity against STAT3 DNA-binding acs.org.

Further exploration in STAT3 inhibitor analogues revealed that employing a Pro-linker system offered improved potency compared to analogues featuring an Ala-linker. The synthesis of analogues of Circumdatin H also indicated that certain structural modifications could lead to promising biological effects, warranting further SAR investigations hud.ac.uk. These findings underscore the principle that subtle changes in molecular structure can profoundly influence biological outcomes, guiding the development of more potent and selective compounds.

Table 6.1: Impact of Structural Modifications on Biological Potency

Analogue/Modification TypeTarget/ActivityModification DescriptionPotency MetricResult/ObservationCitation
This compoundDPPH Radical ScavengingN/A (natural product)IC5032 μM researchgate.net
STAT3 Inhibitor AnaloguesSTAT3 DNA-bindingReplacement of phenyl/heterocyclic ringsPotencyDecreased potency acs.org
STAT3 Inhibitor AnaloguesSTAT3 DNA-bindingReduced fluorine atoms on aromatic ringPotencySignificantly suppressed activity acs.org
STAT3 Inhibitor AnaloguesSTAT3 DNA-bindingReplacement of pentafluorophenyl with trifluoromethylphenyl/pyridylPotencySignificantly suppressed activity acs.org
STAT3 Inhibitor AnaloguesSTAT3 DNA-bindingPro-linker system vs. Ala-linker systemPotencyPro-linker showed improved potency acs.org
Circumdatin H AnaloguesUnspecifiedSynthesis of analoguesBiological ActivitySome analogues showed promising effects, prompting further SAR hud.ac.uk

Influence of Amino Acid Residues and Substituents on Activity Profile

The structural diversity observed within the circumdatin family is significantly influenced by the type of amino acid residues and various substituents incorporated into their molecular framework nih.govresearchgate.netmdpi.com. Circumdatins are biosynthetically derived from an amino acid and two anthranilic acid units, with variations in these components leading to distinct circumdatin structures nih.govmdpi.com.

Specifically, the core benzodiazepine (B76468) structure of many circumdatins is assembled using either L-proline or L-alanine, in conjunction with substituted anthranilic acids mdpi.com. For example, Circumdatins A, B, D, E, H, J, and M are characterized by the incorporation of proline, while Circumdatins C, F, G, I, L, and N feature alanine (B10760859) nih.govmdpi.com. Circumdatin K, on the other hand, contains glycine (B1666218) as its amino acid component nih.gov. The nature and position of substituents on the anthranilic acid moiety also contribute to the structural diversity and, consequently, the potential activity profile of these compounds mdpi.com. Understanding these variations is key to mapping the SAR landscape of this compound class.

Table 6.2: Circumdatin Structures Based on Amino Acid Residues

Circumdatin TypePrimary Amino Acid ComponentAnthranilic Acid MoietyOther SubstituentsNotes on DiversityCitation
A, B, D, E, H, J, ML-ProlineSubstitutedVariesStructural diversity arises from amino acid and substituents nih.govresearchgate.netmdpi.com
C, F, G, I, L, NL-AlanineSubstitutedVariesStructural diversity arises from amino acid and substituents nih.govmdpi.com
KGlycineSubstitutedVariesStructural diversity arises from amino acid and substituents nih.gov

Stereochemical Requirements for Observed Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in biological activity. For many bioactive compounds, only one specific stereoisomer exhibits the desired pharmacological effect, while others may be inactive or even possess adverse effects. SAR studies on analogues of STAT3 inhibitors have highlighted the critical importance of stereochemistry, particularly the configuration at chiral centers.

Research has consistently shown that analogues with an (R)-configuration at a chiral center generally possess superior inhibitory activity and selectivity compared to their (S)-enantiomers acs.org. For instance, specific Ala-linker analogues (1a, 2v) and a Pro-based derivative (5d), all featuring an (R)-configuration at their respective chiral centers, demonstrated enhanced inhibitory activity and selectivity against STAT3 DNA-binding acs.org. Notably, the (R)-enantiomer of analogue 5d exhibited a three-fold improvement in potency when compared to its (S)-enantiomer, 5c acs.org. This observation emphasizes that precise control over stereochemistry is a crucial factor in optimizing the biological efficacy of these compounds. While specific stereochemical assignments for this compound itself are less detailed in the context of SAR, the identification of related compounds like (R)-(–)-5-bromomellein suggests that stereochemical considerations are integral to the biological profiles of this class of natural products researchgate.net.

Future Directions and Research Perspectives

Unexplored Biosynthetic Pathways and Genetic Engineering for Enhanced Production

While significant strides have been made, the complete biosynthesis of Circumdatin A remains an area of active research. It is understood that circumdatins are fungal alkaloids featuring a pyrrolo researchgate.netnih.govbenzodiazepine (B76468) scaffold, biosynthesized by a nonribosomal peptide synthetase (NRPS) system. researchgate.netacs.orgnih.gov This system incorporates two anthranilate units and one proline residue. acs.org Recent studies, through genome mining and heterologous expression, have successfully identified the biosynthetic gene cluster responsible for circumdatin production in Aspergillus petrakii. researchgate.netacs.orgnih.gov

A key discovery has been the elucidation of an unusual tailoring pathway where anthranilate is first modified to 5-methoxyanthranilate (5-MA) before being used as a substrate by the NRPS. researchgate.netacs.orgnih.gov This pre-modification pathway is a significant finding, as it provides insight into the structural diversity of circumdatins. acs.orgnih.gov The adenylation domain of the NRPS has been shown to possess a unique substrate promiscuity, capable of recognizing both anthranilate and 5-MA. researchgate.netacs.orgnih.gov However, further research is needed to fully characterize all the enzymatic steps and regulatory mechanisms controlling the pathway. For instance, the precise mechanisms and catalytic activities of every enzyme encoded within the gene cluster, such as the flavin-dependent monooxygenase and methyltransferase, require deeper investigation. researchgate.netacs.org

Understanding these unexplored pathways is crucial for harnessing genetic engineering to increase the yield of this compound. The low production levels in native fungal strains often limit extensive research and development. nih.gov Genetic engineering offers a promising solution to this bottleneck. Several strategies, proven effective for other fungal secondary metabolites, could be applied.

Potential Genetic Engineering Strategies for Enhanced this compound Production:

StrategyDescriptionRationale
Promoter Engineering Replacing the native promoter of the circumdatin biosynthetic gene cluster with a strong, constitutive promoter. mdpi.comTo dramatically boost the expression of the entire gene cluster, overriding native regulatory constraints and leading to higher product yields. mdpi.com
Overexpression of Pathway Regulators Identifying and overexpressing specific transcription factors or pathway-specific regulatory genes (similar to aspoG for aspochalasin D) that positively control the expression of the circumdatin cluster. nih.govTo specifically up-regulate the biosynthetic machinery, leading to a targeted increase in production.
Deletion of Competing Pathways Knocking out genes responsible for shunting precursors into competing metabolic pathways (gene deletion). nih.govTo increase the pool of precursors (e.g., anthranilate) available for this compound biosynthesis, thereby improving the final titer.
CRISPR/Cas9 Genome Editing Utilizing the CRISPR/Cas9 system for precise and efficient gene knockouts, insertions, or promoter replacements within the host fungus. nih.govmdpi.comThis versatile tool allows for rapid and targeted genetic modifications to optimize the production strain with high precision. mdpi.com
Heterologous Expression Transferring the entire identified biosynthetic gene cluster into a well-characterized industrial host fungus, such as Aspergillus oryzae, which is known for its high capacity for secondary metabolite production. nih.govTo leverage the robust growth and production capabilities of an established industrial strain, potentially leading to significantly higher and more reliable yields.

A detailed understanding of the complete biosynthetic pathway is the foundation for applying these genetic tools effectively, paving the way for the large-scale production necessary for clinical and pharmacological studies. nih.gov

Rational Design and Synthesis of Advanced Circumdatin Analogues with Tuned Bioactivities

The complex structure of this compound offers numerous possibilities for chemical modification to create analogues with improved or novel biological activities. Rational design, guided by an understanding of structure-activity relationships (SAR), is a powerful strategy to develop advanced analogues. nih.gov This approach involves making targeted modifications to the core scaffold to enhance desired properties like target specificity, potency, and metabolic stability.

The circumdatin scaffold, a quinazolino-benzodiazepine, has several regions amenable to modification. researchgate.net Key areas for derivatization could include the oxepin (B1234782) ring, the proline residue, and the aromatic rings derived from anthranilate. nih.gov For example, modifying substituents on the aromatic rings could alter the molecule's electronic properties and its ability to interact with biological targets. Similarly, altering the proline residue could change the conformational rigidity of the molecule, potentially influencing its binding affinity.

The goal of rational design is to move beyond serendipitous discovery towards the deliberate creation of molecules with fine-tuned bioactivities. nih.gov For instance, if the primary target of this compound is identified, computer modeling can be used to design analogues that fit more precisely into the target's binding site, thereby increasing efficacy. nih.gov This process has been successfully applied to other complex natural products, such as bryostatins, where simplified analogues retaining the key recognition domain were designed and synthesized. nih.gov

Approaches for Generating this compound Analogues:

ApproachDescriptionPotential Outcome
Semi-synthesis Using naturally produced this compound as a starting material and applying chemical reactions to modify specific functional groups.Creation of a focused library of derivatives for initial SAR studies without the need for a complex total synthesis.
Total Synthesis Developing a complete chemical synthesis route to the circumdatin core.Allows for the creation of analogues with significant structural changes that are not accessible through semi-synthesis, providing greater flexibility in design. nih.gov
Combinatorial Chemistry Synthesizing a large library of related compounds by systematically combining different chemical building blocks.Rapid generation of a diverse set of analogues for high-throughput screening to identify novel activities.
Biosynthetic Engineering (Mutasynthesis) Feeding synthetic, modified precursors (e.g., halogenated anthranilates) to a mutant strain of the producing fungus that is blocked in the synthesis of the natural precursor.Incorporation of novel building blocks by the fungus's enzymatic machinery to produce new circumdatin analogues.

By synthesizing and testing a diverse range of such analogues, researchers can systematically map the pharmacophore of this compound and develop new compounds with potentially enhanced therapeutic properties, such as increased potency against mitochondrial NADH oxidase or novel anticancer activities. nih.gov

Integration of Computational Approaches in Elucidating Mechanisms and Predicting Activities

Computational methods are becoming indispensable in modern drug discovery and can be powerfully applied to the study of this compound. nih.govresearchgate.net These in silico techniques can accelerate research by predicting biological activities, elucidating mechanisms of action, and guiding the rational design of more effective analogues, thereby saving significant time and resources compared to purely experimental approaches. researchgate.net

One of the primary applications is in predicting the biological activity of novel this compound analogues through Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By building a robust QSAR model for circumdatins, researchers could predict the potency of newly designed analogues before they are synthesized, allowing for the prioritization of the most promising candidates. researchgate.net

Molecular docking simulations represent another critical computational tool. This technique was instrumental in the initial identification of the circumdatin biosynthetic gene cluster. researchgate.netacs.orgnih.gov In the future, docking can be used to predict how this compound and its analogues bind to specific protein targets. For example, by docking this compound into the known structure of mitochondrial complex I (the site of NADH oxidase activity), researchers can visualize the specific molecular interactions responsible for its inhibitory effect. This information is invaluable for designing modifications to the this compound structure that could enhance these interactions and increase inhibitory potency.

Key Computational Methods and Their Application to this compound Research:

Computational MethodApplicationPotential Insights
Molecular Docking Predicting the binding pose and affinity of this compound and its analogues to specific protein targets (e.g., NADH oxidase, kinases). researchgate.netElucidation of the mechanism of action at a molecular level; identification of key amino acid residues involved in binding; guidance for designing analogues with improved target affinity.
QSAR Modeling Developing predictive models that correlate the structural features of circumdatin analogues with their biological activities. researchgate.netPrediction of the activity of virtual compounds before synthesis; identification of key structural fragments responsible for activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the this compound-protein complex over time.Understanding the stability of the ligand-protein interaction; revealing conformational changes in the protein upon binding; providing a more accurate estimation of binding free energy.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.Creating a template for searching large compound databases for molecules with similar activity (virtual screening); guiding the design of new scaffolds that mimic this compound's activity.

The integration of these computational approaches with experimental data will create a synergistic feedback loop, where computational predictions guide experimental work, and the results, in turn, are used to refine and improve the computational models. nih.gov

Development of High-Throughput Screening Assays for Novel Circumdatin Activities

While this compound is known to inhibit mitochondrial NADH oxidase, its full biological potential remains largely unexplored. acs.orgnih.govnih.gov The development of high-throughput screening (HTS) assays is essential for systematically exploring the bioactivity of this compound and a library of its synthetic analogues against a wide range of biological targets. nih.gov HTS allows for the rapid testing of thousands of compounds in a cost-effective and automated manner, dramatically increasing the chances of discovering novel therapeutic applications. researchgate.net

Phenotypic screening is one major HTS approach where compounds are tested for their effect on whole cells or even whole organisms, without prior knowledge of the specific molecular target. nih.gov For this compound, this could involve screening for effects on various cancer cell lines to identify novel cytotoxic or anti-proliferative activities. The use of 3D cell cultures (spheroids) in HTS is becoming more relevant as they better mimic the in vivo environment of tumors. nih.gov

Alternatively, target-based screening focuses on testing compounds against a specific, purified biological target, such as a particular enzyme or receptor. nih.gov Given the quinazoline core of this compound, a structure found in many kinase inhibitors, a valuable HTS campaign would be to screen a library of circumdatin analogues against a broad panel of human kinases. This could uncover unexpected and highly specific kinase inhibitory activities relevant to cancer or inflammatory diseases.

Potential High-Throughput Screening Platforms for this compound:

Assay TypeDescriptionPotential Discoveries
Cell-Based Phenotypic Assays Automated microscopy-based assays to measure changes in cell morphology, proliferation, apoptosis, or cell cycle progression in various cancer cell lines. nih.govNovel anticancer activities; identification of compounds that induce specific cellular phenotypes.
Biochemical Target-Based Assays Screening against a large panel of purified enzymes (e.g., kinases, proteases) using fluorescence, luminescence, or absorbance-based readouts.Identification of new, specific molecular targets for this compound; discovery of potent and selective enzyme inhibitors.
Antimicrobial Assays Automated broth microdilution assays to test for inhibitory activity against a panel of pathogenic bacteria and fungi. nih.govNew lead compounds for the development of antibiotics or antifungal agents.
Reporter Gene Assays Using engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a specific signaling pathway.Discovery of compounds that modulate key cellular signaling pathways involved in disease.

The development of these robust HTS assays, coupled with the generation of diverse circumdatin analogue libraries, will be a powerful engine for discovering new biological functions and unlocking the full therapeutic potential of this fascinating class of molecules.

Q & A

Q. What ecological roles of this compound-producing fungi warrant further investigation?

  • Methodological Answer :
  • Field studies : Isolate fungi from diverse biomes (soil, endophytic); correlate this compound production with environmental stressors (pH, salinity).
  • Metabolomic profiling : Use GC-MS to identify co-produced metabolites with antifungal/antibiotic roles.
  • Symbiosis models : Test this compound’s impact on plant-pathogen interactions in Arabidopsis-fungal co-cultures .

Tables for Methodological Reference
Table 1 : Key Analytical Techniques for this compound Research

Technique Application Evidence
HPLC-DADPurity assessment, stability studies
NMR (1D/2D)Structural elucidation
HRMSMolecular formula confirmation
Molecular DockingTarget affinity prediction

Table 2 : Strategies for Resolving Data Contradictions

Issue Resolution Approach Evidence
NMR vs. X-ray mismatchDFT calculations, cross-lab validation
Bioactivity variabilityMeta-analysis, SAR modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.